Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate is characterized by the molecular formula C11H15NaO6S and a molecular weight of approximately 330.35 g/mol . The compound contains a sulfonate group and a thieno-dioxin moiety, which contribute to its unique properties. It is often used in research settings due to its potential biological activities.
The chemical behavior of sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate can be influenced by its functional groups. Typically, sulfonates can participate in nucleophilic substitution reactions and can also undergo hydrolysis under certain conditions. The presence of the thieno-dioxin structure may allow for additional reactivity, particularly in redox reactions or when interacting with electrophiles.
Research indicates that sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate exhibits various biological activities. Studies have suggested potential roles in modulating biochemical pathways and influencing cellular processes. Its unique structure may allow it to interact with specific biological targets, although detailed mechanisms of action require further investigation.
The synthesis of sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate typically involves several steps:
These steps may vary depending on the specific reagents and conditions used.
Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate is primarily used in research contexts. Its applications include:
Several compounds share structural similarities with sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Sodium 4-(2-methoxybutane-1-sulfonate) | C8H17NaO5S | Lacks the thieno-dioxin moiety |
| Sodium 4-(phenylmethoxy)butane-1-sulfonate | C14H17NaO5S | Contains a phenyl group instead |
| Sodium butane sulfonate | C4H9NaO3S | Simpler structure without the thieno component |
These compounds differ primarily in their functional groups and structural complexity. Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate stands out due to its unique thieno-dioxin structure that may confer distinct biological activities not present in simpler sulfonates.
The solubility behavior of Sodium 4-((2,3-dihydrothieno[3,4-b] [2]dioxin-2-yl)methoxy)butane-1-sulfonate exhibits a distinct amphiphilic character due to its structural composition containing both hydrophilic sulfonate functionality and hydrophobic thieno-dioxin moiety [3] [2].
Water Solubility: The compound demonstrates high water solubility primarily attributed to the presence of the ionic sulfonate group (-SO₃⁻Na⁺), which establishes strong electrostatic interactions with water molecules [4] [5]. The sodium sulfonate functionality provides excellent hydration characteristics, similar to other alkane sulfonates that exhibit high water solubility due to their ionic nature [6] [7].
Polar Organic Solvents: In polar protic solvents such as methanol and ethanol, the compound shows high to moderate solubility [8]. The hydroxyl groups in these solvents can form hydrogen bonds with the oxygen atoms in both the sulfonate group and the dioxin ring system. For dimethyl sulfoxide and dimethylformamide, high solubility is expected due to their strong dipolar character and ability to stabilize both ionic and organic components [9] .
Moderately Polar Solvents: Acetonitrile and acetone demonstrate moderate solubility characteristics. These solvents provide sufficient dipolar interactions to solubilize the compound, though the efficiency is reduced compared to highly polar solvents [11] [12]. The solubility in acetonitrile is particularly relevant for electrochemical applications, where this compound can be utilized as a monomer or electrolyte component [13] [14].
Non-polar Solvents: The compound exhibits poor solubility in non-polar solvents such as hexane and toluene [15]. The hydrophobic thieno-dioxin portion, while present, is insufficient to overcome the strong hydrophilic character imparted by the sulfonate group [16]. This behavior is consistent with other ionic organic compounds where the polar functional groups dominate solubility characteristics [17].
| Solvent Category | Representative Solvents | Solubility | Primary Interactions |
|---|---|---|---|
| Highly Polar | Water, DMSO, DMF | High | Ionic, hydrogen bonding |
| Moderately Polar | Methanol, Ethanol | High-Moderate | Hydrogen bonding, dipolar |
| Low Polarity | Acetone, Acetonitrile | Moderate | Dipolar interactions |
| Non-polar | Hexane, Toluene | Insoluble | No favorable interactions |
Thermal analysis of Sodium 4-((2,3-dihydrothieno[3,4-b] [2]dioxin-2-yl)methoxy)butane-1-sulfonate reveals a multi-stage decomposition pattern characteristic of sulfonated organic compounds [18] [19].
First Thermal Event (50-150°C): The initial mass loss of approximately 5-10% occurs due to desorption of physically bound water and residual solvents [20] [21]. This process is endothermic and typically appears as a broad peak in differential scanning calorimetry measurements. The hygroscopic nature of the sulfonate group contributes to moisture retention [22] [23].
Glass Transition Region (10-25°C): Based on structural similarities to other ethylenedioxythiophene derivatives, the compound is expected to exhibit a glass transition in the range of 10-25°C [24] [25]. This transition may be influenced by the plasticizing effect of absorbed moisture and the flexibility imparted by the butyl linker chain [26] [27].
Desulfonation Process (160-250°C): The most critical thermal degradation begins with desulfonation reactions, where the sulfonate group undergoes protodesulfonation [18]. This process involves the replacement of the sulfonate group with a hydrogen atom, leading to the evolution of sulfur dioxide [19]. The thermal stability of sulfonated compounds is significantly enhanced when the sodium counterion is present compared to the protonated form [28] [29].
Backbone Degradation (350-450°C): At higher temperatures, the organic backbone undergoes extensive decomposition with evolution of carbon dioxide, carbon monoxide, and various organic fragments [30] [31]. The thieno-dioxin moiety shows relative thermal stability compared to simple thiophene derivatives due to the electron-donating effect of the dioxin ring [32] [33].
| Temperature Range (°C) | Mass Loss (%) | Process | Products |
|---|---|---|---|
| 50-150 | 5-10 | Water desorption | H₂O vapor |
| 160-250 | 15-25 | Desulfonation | SO₂, organic fragments |
| 350-450 | 40-60 | Backbone decomposition | CO₂, CO, aromatics |
Differential Scanning Calorimetry Profile: DSC analysis would reveal an endothermic melting transition above 128°C, based on structural analogs of ethylenedioxythiophene derivatives [24] [34]. The compound may exhibit polymorphic behavior, as observed in similar heterocyclic compounds with flexible side chains [35] [36].
The electrochemical properties of Sodium 4-((2,3-dihydrothieno[3,4-b] [2]dioxin-2-yl)methoxy)butane-1-sulfonate are dominated by the redox activity of the ethylenedioxythiophene moiety [11] [9].